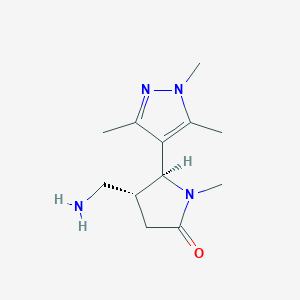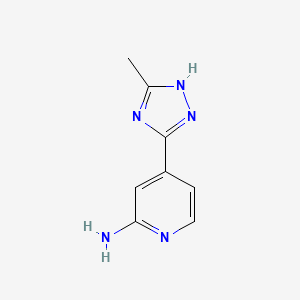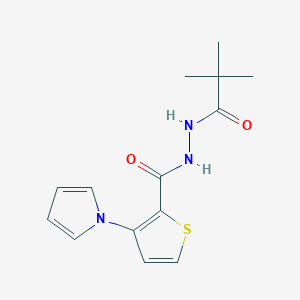![molecular formula C22H25N3O3S B2835255 Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923139-17-7](/img/structure/B2835255.png)
Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[2,3-d]pyrimidine core, with various substituents attached at different positions. These include an allyl group, a methyl group, a propylthio group, and an o-tolyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. For example, the allyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the different functional groups present in the molecule. For example, the presence of the propylthio group might increase the compound’s lipophilicity, which could influence its solubility and permeability properties .Applications De Recherche Scientifique
Synthesis and Characterization
- Studies on related pyrimidine derivatives involve complex synthesis processes that include reactions such as high-temperature glycosylation, ammonolysis, and various catalyzed reactions to produce compounds with potential biological activities (Petrie et al., 1985). These methodologies pave the way for creating a wide array of pyrimidine-based compounds with diverse properties.
- Another research area focuses on the synthesis of fused oxazepine frameworks through reactions like ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM), indicating a novel approach to creating highly functionalized compounds (Sridharan et al., 2009).
Biological Activities
- The biological activity of pyrimidine derivatives, including antiviral and antitumor effects, showcases the potential therapeutic applications of these compounds. For example, some derivatives have shown significant activity against measles in vitro and exhibited moderate antitumor activity (Petrie et al., 1985).
- Novel pyrimidine derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with certain compounds demonstrating effectiveness against the virus, highlighting the therapeutic potential of pyrimidine analogues in antiviral research (Danel et al., 1998).
Potential Applications
- The research on pyrimidine derivatives extends beyond biological activities, exploring their use in synthetic vaccines and drug delivery systems. This includes the development of molecules suitable for solid-phase peptide synthesis and the preparation of dendrimers containing multiple copies of peptides (McGeary et al., 2001).
- The versatility of pyrimidine compounds is further demonstrated in their applications in synthetic organic chemistry, such as the synthesis of new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives, showcasing the potential of these compounds in developing novel heterocyclic molecules (Bentya et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-11-28-21(27)16-14(4)23-19-18(17(16)15-10-8-7-9-13(15)3)20(26)25-22(24-19)29-12-6-2/h5,7-10,17H,1,6,11-12H2,2-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCNPAFYBSZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)

![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)
![methyl N-[3-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B2835182.png)

![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)
![N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835188.png)
![3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2835189.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B2835190.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2835193.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2835194.png)